molecular formula C14H15NO5 B2605637 2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione CAS No. 2503155-63-1

2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione

Cat. No.: B2605637
CAS No.: 2503155-63-1
M. Wt: 277.276
InChI Key: OHBZVKKGJOYVRQ-IJLUTSLNSA-N
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Description

2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with a suitable amine to form the isoindole-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as:

  • Phthalimide
  • N-Substituted isoindole-1,3-diones
  • Multifunctionalized isoindole-1,3-diones

Uniqueness

2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione is unique due to its specific structural features, such as the presence of the cyclohexyl ring with hydroxyl groups.

Properties

IUPAC Name

2-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-10-6-3-7-11(12(10)17)20-15-13(18)8-4-1-2-5-9(8)14(15)19/h1-2,4-5,10-12,16-17H,3,6-7H2/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBZVKKGJOYVRQ-IJLUTSLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)ON2C(=O)C3=CC=CC=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H](C1)ON2C(=O)C3=CC=CC=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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